Product packaging for 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one(Cat. No.:CAS No. 1031206-36-6)

3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one

Cat. No.: B1671808
CAS No.: 1031206-36-6
M. Wt: 296.3 g/mol
InChI Key: BZCADTHMZLYKAR-UHFFFAOYSA-N
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Description

Background of Choroidal Neovascularization (CNV) and Proliferative Retinal Disorders in Ocular Pathophysiology

Choroidal neovascularization (CNV) and proliferative retinal disorders represent a group of severe ocular conditions that are leading causes of significant vision loss. nih.govretinaconsultantstexas.com CNV is characterized by the abnormal growth of new blood vessels originating from the choroid, a vascular layer situated beneath the retina. brightfocus.org These new vessels penetrate through Bruch's membrane, a barrier between the choroid and the retinal pigment epithelium (RPE), and grow into the sub-RPE or subretinal space. eyewiki.org Unlike healthy blood vessels, these neovascular structures are fragile and prone to leaking fluid and blood into the retina. brightfocus.org This leakage can cause retinal edema, detachment, and photoreceptor cell death, leading to distorted or lost central vision. brightfocus.org CNV is a hallmark of the "wet" or exudative form of age-related macular degeneration (AMD), but it can also occur in other conditions like pathologic myopia and various inflammatory eye diseases. eyewiki.orgarvojournals.org

Proliferative retinal disorders encompass diseases where abnormal blood vessel growth, or neovascularization, occurs on the surface of the retina or optic nerve, extending into the vitreous cavity. retinaconsultantstexas.comentokey.com These conditions are often a response to retinal ischemia, or a lack of adequate blood supply, which triggers the release of angiogenic factors like vascular endothelial growth factor (VEGF). retinaconsultantstexas.commdpi.com Proliferative diabetic retinopathy (PDR) is the most common example, arising as an advanced complication of diabetes. retinaconsultantstexas.comnih.gov Other causes include retinal vein occlusion and sickle cell disease. retinaconsultantstexas.comnih.gov The new, weak vessels can rupture and bleed into the vitreous, obscuring vision. retinaconsultantstexas.com Furthermore, they can stimulate the formation of scar tissue that contracts and pulls on the retina, potentially causing tractional retinal detachment and severe vision loss. retinaconsultantstexas.comentokey.com

Rationale for Novel Therapeutic Agents Targeting Ocular Neovascularization and Proliferation

The current standard of care for neovascular ocular diseases like wet AMD and proliferative diabetic retinopathy primarily involves the use of agents that inhibit Vascular Endothelial Growth Factor (VEGF). brightfocus.orgarvojournals.org While anti-VEGF therapies have significantly improved visual outcomes for many patients, they possess limitations. nih.gov These treatments often require frequent and burdensome intravitreal injections to maintain their therapeutic effect due to their short half-life. nih.gov Moreover, some patients show an incomplete response to anti-VEGF therapy, and concerns exist about the long-term effects of continuous VEGF suppression, which may contribute to choroidal thinning and retinal atrophy. arvojournals.org

These challenges highlight the need for novel therapeutic agents with different mechanisms of action and longer-lasting effects. nih.gov An ideal new drug would not only inhibit neovascularization but also address other key pathological processes involved in these complex diseases, such as inflammation, cellular proliferation, and fibrosis or scarring. nih.gov By targeting pathways upstream of angiogenesis or acting on multiple pathological cascades simultaneously, new compounds could potentially offer more comprehensive treatment, reduce the frequency of injections, and provide better long-term visual outcomes. nih.gov The development of such multi-faceted agents is a critical goal in ophthalmic research to overcome the shortcomings of existing treatments. nih.gov

Classification of IMS2186 as a Research Compound

IMS2186 is a novel small molecule being investigated for the treatment of ocular diseases characterized by abnormal blood vessel growth and cellular proliferation, such as choroidal neovascularization. nih.govarvojournals.orgnih.gov It is currently classified as a research compound, undergoing preclinical evaluation to determine its biological activities and potential as a therapeutic agent. nih.govtandfonline.com

IMS2186 is a synthetic, non-steroidal small molecule with a molecular weight of 296. arvojournals.org It was developed specifically as a potential drug for treating CNV. nih.govnih.gov As a synthetic compound, its chemical structure is precisely defined, allowing for consistent manufacturing and formulation. nih.govarvojournals.org Research indicates it is sparingly soluble in water, a property that allows it to be formulated as a suspension for slow, long-lasting release within the vitreous humor of the eye. arvojournals.orgtandfonline.com

IMS2186 has demonstrated multiple biological properties in preclinical studies that are relevant to treating neovascular and proliferative retinal diseases. arvojournals.org Its mechanism is thought to involve blocking the cell cycle in the G2/M phase, which inhibits cell division, and reducing the production of pro-inflammatory and pro-angiogenic factors. nih.gov This multi-pronged action allows it to act more upstream in the pathological cascade compared to agents that only block VEGF. nih.gov

Anti-Proliferative Activity: IMS2186 has been shown to inhibit the growth of various cell types, including retinal pigment epithelial cells (RPE-19) and fibroblasts, which are involved in scar formation. nih.gov In a laser-induced CNV model in rats, treatment with IMS2186 resulted in a significant reduction in the cellularity of the neovascular lesions compared to a control group, indicating potent anti-proliferative activity in vivo. nih.govarvojournals.org Specifically, DAPI staining, which measures cellular proliferation, showed a 30% to 40% reduction in lesion cellularity in IMS2186-treated eyes. nih.govarvojournals.org

Anti-Angiogenic Activity: The compound effectively inhibits angiogenesis, the formation of new blood vessels. In vitro studies using endothelial cells found that IMS2186 inhibits tube formation, a key step in angiogenesis. nih.govtandfonline.com In an in vivo Matrigel plug assay, IMS2186 significantly inhibited blood vessel formation induced by VEGF. nih.gov Furthermore, in a rat model of laser-induced CNV, IMS2186 treatment led to a 26% reduction in the vascularity of the lesions as measured by FITC-isolectin staining. arvojournals.org

Anti-Migratory and Anti-Inflammatory Properties: Cell migration is crucial for both angiogenesis and scar formation. nih.gov IMS2186 was found to inhibit the migration of cells in a wound-healing assay. nih.gov It also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and the migration of macrophages, which play a role in the pathogenesis of exudative AMD. nih.govtandfonline.com

The following tables summarize the in vitro biological activities of IMS2186 based on published research findings. nih.govnih.govtandfonline.com

Table 1: In Vitro Anti-Proliferative Activity of IMS2186

Cell TypeSpeciesIC₅₀ (μM)
Retinal Pigment Epithelial Cells (RPE-19)HumanSee Table 2
Fibroblasts (IMR90, NIH3T3)Human, Mouse1.0–3.0
Various Cancer Cells (H460, A2780, HeLa)Human0.3–3.0
Data sourced from studies on the biological characterization of IMS2186. nih.gov

Table 2: Summary of In Vitro Biological Properties of IMS2186

Biological ActivityAssay/Cell TypeIC₅₀ (μM)
Anti-Angiogenesis Endothelial Tube Formation0.1–0.3
Anti-Inflammation Inhibition of Pro-inflammatory Cytokine Production0.3–1.0
Anti-Migration Macrophage Migration Inhibition1.0
IC₅₀ represents the half-maximal inhibitory concentration. Data sourced from in vitro studies. nih.govnih.govtandfonline.com

These findings collectively suggest that IMS2186 is a promising research compound with a multifaceted mechanism that targets angiogenesis, proliferation, and inflammation, making it a candidate for further investigation as a long-acting treatment for CNV and other proliferative retinal disorders. nih.govarvojournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O4 B1671808 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one CAS No. 1031206-36-6

Properties

IUPAC Name

3-[(3-hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-3-5-16-14(7-11)18(20)13(10-22-16)8-12-4-6-17(21-2)15(19)9-12/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCADTHMZLYKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018109
Record name 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031206-36-6
Record name 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Action of Ims2186

Elucidation of Cell Cycle Regulation Modulation by IMS2186

IMS2186 has been shown to modulate cell cycle progression, a key mechanism underlying its anti-proliferative activity in various cell types.

A primary mechanism of action for IMS2186 involves its ability to arrest the cell cycle. Studies indicate that IMS2186 blocks the cell cycle at the G2/M phase nih.govmedchemexpress.comresearchgate.nethodoodo.comaxonmedchem.commolnova.com. This G2/M phase arrest has been observed in various cancer cell lines, such as human lung cancer H460 cells medchemexpress.com. The G2 phase is a critical checkpoint where the cell prepares for division, ensuring DNA integrity and readiness for mitosis (M phase) weebly.com. By arresting cells at this juncture, IMS2186 prevents them from proceeding through mitosis, thereby inhibiting cell division.

The inhibition of cell cycle progression at the G2/M phase is directly linked to the anti-proliferative activity of IMS2186 medchemexpress.comhodoodo.com. This compound effectively inhibits cell growth in a range of in vitro settings, impacting both transformed and non-transformed cell lines. Its anti-proliferative effects have been demonstrated across various human cancer cells, including those from ovarian, lung, colon, and pancreatic cancers, as well as non-transformed fibroblasts such as human IMR90 and mouse NIH3T3 cells, and human retinal pigmented epithelium ARPE-19 cells nih.govmedchemexpress.comhodoodo.comcaymanchem.com.

The half-maximal inhibitory concentration (IC50) values underscore the potency of IMS2186 in inhibiting cell proliferation, as detailed in Table 1.

Table 1: Anti-proliferative IC50 Values of IMS2186

Cell TypeIC50 Range (µM)Source
Human fibroblast cells1.0–3.0 nih.govmedchemexpress.comcaymanchem.comnih.gov
Human cancer cells0.3–3.0 nih.govmedchemexpress.comcaymanchem.comnih.gov

Inflammatory Pathway Interventions Mediated by IMS2186

Beyond cell cycle modulation, IMS2186 also exerts significant effects on inflammatory pathways, indicating its potential as an anti-inflammatory agent.

IMS2186 has been shown to inhibit the production of pro-inflammatory cytokines, notably Prostaglandin E2 (PGE2) nih.govmedchemexpress.comresearchgate.nethodoodo.comaxonmedchem.comnih.gov. PGE2 is a lipid mediator that plays a significant role in various inflammatory diseases, produced via the cyclooxygenase (COX) pathway openaccessjournals.comdomaintherapeutics.com. The ability of IMS2186 to suppress PGE2 production highlights its anti-inflammatory potential. The IC50 for inhibiting PGE2 production in macrophages was determined to be in the range of 0.3–1 µM medchemexpress.com.

IMS2186 has demonstrated the capacity to inhibit cell migration, specifically affecting macrophage mobilization nih.govmedchemexpress.comhodoodo.comcaymanchem.comnih.govresearchgate.net. Macrophage migration is a fundamental process in inflammation, where these immune cells move to sites of infection or injury to mount an immune response merckmillipore.com. Studies utilizing wound-healing and chamber assays, including those with THP-1 macrophages, have confirmed this anti-migratory property nih.govcaymanchem.com. The IC50 for inhibiting macrophage migration by IMS2186 is 1 µM nih.govmedchemexpress.comnih.govresearchgate.net. This inhibition of macrophage migration is a direct contribution to the compound's anti-inflammatory and anti-angiogenic effects, as macrophage activity is often central to these processes nih.gov.

Table 2: Inhibitory Activity of IMS2186 on Inflammatory Mediators and Cell Migration

TargetIC50 Value (µM)Source
Pro-inflammatory cytokines (PGE2/TNF-α) production in macrophages0.3–1 medchemexpress.com
Macrophage migration1 nih.govmedchemexpress.comnih.govresearchgate.net

Angiogenic Signaling Pathway Regulation by IMS2186

IMS2186 demonstrates significant anti-angiogenic properties, actively inhibiting the formation of new blood vessels. In in vitro settings, IMS2186 has been shown to inhibit angiogenesis with an IC₅₀ of 0.1 µM. wikipedia.org Furthermore, in vivo studies using a Matrigel plug model revealed that IMS2186 substantially suppressed vascular endothelial growth factor (VEGF)-induced blood vessel formation. wikipedia.org

Inhibition of Endothelial Cell Migration

A crucial aspect of angiogenesis is the migration of endothelial cells, which IMS2186 has been found to inhibit. wikipedia.org Research utilizing wound-healing assays demonstrated that IMS2186 possesses anti-migratory properties, effectively preventing the migration of cells. wikipedia.org In these assays, control cells typically migrated to cover the wound area within 20 hours, a process that was inhibited by the presence of IMS2186. wikipedia.org

Distinct Mode of Angiogenesis Inhibition (Upstream of VEGF Ligand-Receptor Interaction)

A notable characteristic of IMS2186's mechanism of action is its ability to inhibit angiogenesis through a pathway that is upstream of the conventional VEGF ligand-receptor interaction. wikipedia.orglipidmaps.org Unlike agents that directly block VEGF, IMS2186's proposed mechanism involves arresting the cell cycle at the G2 phase. wikipedia.orglipidmaps.org This G2 phase cell cycle arrest suggests a more fundamental and upstream intervention in the angiogenic process, rather than merely interfering with VEGF signaling. wikipedia.org

Broader Cellular Responses to IMS2186

Beyond its direct impact on angiogenesis, IMS2186 elicits broader cellular responses, particularly its anti-proliferative effects across various cell types. The compound also demonstrates inhibitory effects on inflammatory processes and macrophage mobilization. wikipedia.org

Anti-Proliferative Effects Across Diverse Cell Lines

IMS2186 exhibits significant anti-proliferative activity, effectively inhibiting cell growth in various in vitro settings. wikipedia.org Its anti-proliferative action is mediated primarily through the blocking of the cell cycle, specifically inducing G2/M phase arrest in treated cells. wikipedia.org

Detailed research findings on the anti-proliferative activity of IMS2186 in various human cancer cell lines are summarized below:

Table 1: Anti-proliferative Activity of IMS2186 in Human Cancer Cell Lines wikipedia.org

Cancer Cell LineIC₅₀ (µM)
NIH H4600.3-3.0
A27800.3-3.0
HeLa0.3-3.0
Other Cancer Cells0.3-3.0
Inhibition of Growth in Non-Transformed Fibroblast Cell Lines

In addition to its effects on cancer cells, IMS2186 also inhibits the growth of non-transformed cell lines, including fibroblasts (e.g., IMR90, NIH3T3) and retinal pigment epithelial cells (RPE-19). wikipedia.org The anti-proliferative IC₅₀ for human fibroblast cells was found to be in the range of 1.0–3.0 µM. wikipedia.org These properties are not species-specific. wikipedia.org

Table 2: Anti-proliferative Activity of IMS2186 in Non-Cancer Cell Lines wikipedia.org

Non-Cancer Cell LineIC₅₀ (µM)
Human Fibroblasts1.0-3.0
IMR90 (Fibroblast)(Data within 1.0-3.0 range)
NIH3T3 (Fibroblast)(Data within 1.0-3.0 range)
RPE-19(Data available, but specific IC50 not explicitly stated in snippets)
Inhibition of Growth in Human Cancer Cell Lines

IMS2186 exhibits notable anti-proliferative activity across various human cancer cell lines, demonstrating its potential as an anti-tumor agent. Studies have shown that IMS2186 effectively inhibits the growth of a range of tumor cells, including human lung cancer cells (NIH H460), ovarian cancer cells (A2780), and cervical cancer cells (HeLa) scitoys.com. This inhibitory effect is largely attributed to its capacity to arrest the cancer cell cycle in the G2/M phase nih.govnih.gov.

The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a substance required to inhibit a biological process by half, highlight the potency of IMS2186 against these cell lines. For human cancer cells, the anti-proliferative IC50 of IMS2186 ranges from 0.3 to 3.0 μM scitoys.comnih.govuni.lu. These findings underscore its broad-spectrum anti-proliferative effects on malignant cells.

Table 1: Anti-proliferative IC50 Values of IMS2186 on Human Cell Lines

Cell TypeExamples of Cell Lines TestedIC50 Range (μM)Reference
Human Cancer CellsNIH H460, A2780, HeLa0.3 – 3.0 scitoys.comnih.govuni.lu
Human Fibroblast CellsIMR901.0 – 3.0 scitoys.comnih.govuni.lu
Endothelial Tube FormationN/A0.1 – 0.3 scitoys.comnih.govuni.lu
Macrophage MigrationN/A1.0 scitoys.comnih.govuni.lu
Pro-inflammatory Cytokine Production (PGE2/TNF-α)N/A0.3 – 1.0 scitoys.comnih.govuni.lu
Effects on Retinal Pigment Epithelial Cells

Beyond its effects on cancer cell lines, IMS2186 has also been investigated for its impact on retinal pigment epithelial (RPE) cells, particularly in the context of ocular diseases like choroidal neovascularization (CNV) and proliferative vitreoretinopathy (PVR). Research indicates that IMS2186 effectively inhibits the proliferation of retinal pigment epithelial cells, specifically the RPE-19 cell line scitoys.com.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Ims2186

Structural Framework and Pharmacophoric Features of IMS2186

IMS2186, with the chemical name (3E)-3-[(3-hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one, possesses a distinct structural framework that underpins its biological activity.

Analysis of the Chroman-4-one Core Structure

At the heart of IMS2186's structure lies the chroman-4-one core nih.gov. This heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry and drug discovery due to its versatility and presence in various biologically active compounds. It serves as an important intermediate and building block for organic synthesis and drug design. In homoisoflavonoids, including IMS2186, the chroman-4-one moiety forms the foundational "A-ring" system. Studies on analogues often use naturally occurring homoisoflavanones like cremastranone (PubChem CID: 21676260) as a primary scaffold for modifications nih.gov.

Contributions of Phenyl Substituents to Biological Activity

The biological activity of IMS2186 is significantly influenced by its phenyl substituents. Specifically, IMS2186 features a phenyl group attached at the C3 position of the chroman-4-one core, which is often referred to as the "B-ring" in homoisoflavonoid nomenclature. This B-ring carries a 3-hydroxy-4-methoxyphenyl substitution, while the A-ring of the chroman-4-one core has a methyl group at the C6 position. Research indicates that the scaffold is highly sensitive to modifications on both the A and B rings. For instance, homoisoflavanones with only methoxy (B1213986) groups on the A-ring (e.g., at C5, C6, and C7) have shown good activity, with specific compounds demonstrating favorable selectivity for human retinal endothelial cells (HRECs).

Development and Evaluation of IMS2186 Analogues

The development of IMS2186 analogues has been a key strategy in medicinal chemistry to enhance its therapeutic potential, particularly for ocular neovascularization nih.gov.

Cell-Based Structure-Activity Relationship Studies for Lead Optimization

Cell-based SAR studies have been instrumental in optimizing lead compounds derived from homoisoflavonoids like IMS2186 nih.gov. These studies are crucial for identifying potent, microvascular endothelial-cell specific antiangiogenic molecules, especially when the precise mechanism of action of the parent compound is not fully elucidated. The lead optimization phase aims to refine the pharmacological profile of lead compounds, improving their efficacy and selectivity through systematic chemical modifications and subsequent biological testing. This iterative process involves designing, synthesizing, testing, and analyzing new compounds to identify those with superior properties.

Strategies for Chemical Modifications (e.g., Substituent Variations on A and B Rings, C3' Position)

Chemical modification strategies have focused on varying substituents on the A and B rings of the homoisoflavonoid scaffold. For example, studies on A-ring modified homoisoflavanones revealed that certain substitutions could lead to a loss of inhibitory activity, while others, such as the presence of methoxy groups, maintained good activity and even improved selectivity. A significant area of modification has been the C3' position, which refers to positions on the phenyl ring attached at C3 of the chroman-4-one core. The incorporation of N-carbamate amino acids at this position has been shown to improve the inhibitory activity on HREC proliferation. Synthetic routes often involve aldol (B89426) condensation and catalytic hydrogenation to construct the chroman-4-one and homoisoflavanone structures nih.gov.

Identification of Potent and Selective Derivatives (e.g., Phenylalanyl-Incorporated Homoisoflavonoids)

Through these systematic modifications, potent and selective derivatives of IMS2186 have been identified. Notably, phenylalanyl-incorporated homoisoflavonoids have demonstrated improved activity and remarkable selectivity for retinal microvascular endothelial cells nih.gov. Among these, a lead compound, identified as 14a in research, exhibited the highest potency and superior endothelial-cell specificity compared to previously known antiangiogenic homoisoflavonoids. This lead compound was shown to inhibit angiogenesis in vitro without inducing apoptosis and proved effective in the oxygen-induced retinopathy model in vivo nih.gov. Another derivative, SH-11037, was also highlighted as a potent and selective inhibitor of neovascularization among the synthesized homoisoflavonoids.

Future Research Directions and Potential Applications

Further Elucidation of Undetermined Molecular Targets of IMS2186

While IMS2186 has demonstrated potent anti-proliferative and anti-angiogenic effects, its precise molecular targets remain under active investigation wikipedia.orgnih.govnih.gov. Current understanding suggests that IMS2186 operates upstream of vascular endothelial growth factor (VEGF) by arresting the cell cycle at the G2 phase and inhibiting the production of inflammatory mediators like PGE2 and TNF-α wikipedia.orgwikidata.orgguidetopharmacology.orgwikipedia.orgnih.govfishersci.ca. This upstream action differentiates it from conventional anti-VEGF therapies. Future research efforts are crucial to fully characterize the direct molecular pathways and specific proteins with which IMS2186 interacts. Elucidating these undetermined targets will provide a more comprehensive understanding of its mechanism of action, which could inform the rational design of next-generation derivatives or lead to new therapeutic strategies.

Investigation of Combined Therapeutic Modalities Involving IMS2186

The multi-targeted inhibitory profile of IMS2186 suggests its potential for synergistic effects when combined with other therapeutic agents. Research into combined modalities aims to leverage the distinct mechanisms of action to achieve enhanced therapeutic outcomes and overcome limitations of monotherapies.

Current anti-angiogenic treatments, such as those targeting VEGF (e.g., ranibizumab, pegaptanib sodium, bevacizumab), have revolutionized the management of neovascular ocular diseases like choroidal neovascularization (CNV) wikipedia.orgwikipedia.orgtandfonline.com. However, these therapies often fall short of achieving optimal visual recovery, partly due to persistent proliferation, inflammation, and gliosis wikipedia.org. IMS2186, with its demonstrated ability to inhibit cell proliferation, inflammation, and gliosis in addition to angiogenesis, presents a compelling candidate for combination therapy wikipedia.org. By acting upstream of VEGF and broadly inhibiting cell growth, IMS2186 could complement existing anti-VEGF agents, potentially leading to more complete disease regression, reduced scarring, and improved long-term visual outcomes wikipedia.orgwikipedia.org. The concept of combining anti-angiogenic agents with complementary mechanisms has shown synergistic effects in other disease contexts, such as cancer, by normalizing vasculature and enhancing the therapeutic environment metabolomicsworkbench.orgsigmaaldrich.comtorvergata.ituni.lunih.gov.

Expanding the Scope of Ocular Pathologies for IMS2186 Research

Beyond its primary focus on CNV, the broad anti-proliferative and anti-inflammatory properties of IMS2186 position it as a promising candidate for research into a wider range of ocular pathologies characterized by abnormal cell proliferation, inflammation, and scarring.

Proliferative vitreoretinopathy (PVR) is a severe blinding condition characterized by the formation of fibrotic membranes within the vitreous cavity and on the retinal surface, driven largely by the proliferation and transdifferentiation of RPE cells and fibroblasts fishersci.catandfonline.com. IMS2186 has shown promise in animal models for inhibiting the proliferation of RPE cells and fibroblasts, key cellular components in PVR pathogenesis fishersci.ca. Its anti-proliferative and anti-inflammatory actions suggest a direct role in mitigating the cellular events central to PVR development and progression wikipedia.orgtandfonline.com. Further research is warranted to fully explore its efficacy in preventing or treating PVR.

Ocular fibrosis and gliosis are significant contributors to vision loss in many retinal diseases, including age-related macular degeneration (AMD) and PVR wikipedia.orgfishersci.ca. These processes involve the abnormal proliferation and activation of fibroblasts and glial cells (gliosis), leading to scarring and retinal disorganization wikipedia.orgwikipedia.org. IMS2186 has demonstrated inhibitory effects on fibroblast proliferation and is hoped to inhibit gliosis and reduce scarring wikipedia.orgmims.com. Its anti-inflammatory properties are also relevant, as inflammation is a major causal factor in ocular fibrosis wikipedia.org. Research into IMS2186's specific impact on the signaling pathways that drive fibrosis and gliosis, such as those involving platelet-derived growth factor (PDGF) and glial fibrillary acidic protein (GFAP) expression, could reveal its full potential in preserving retinal architecture and function.

Advancements in Sustained Ocular Delivery Systems for Research Compounds

The efficacy of ocular therapeutics is significantly influenced by their delivery to the target tissues and their residence time within the eye. IMS2186, designed with low solubility, is inherently suited for sustained release wikipedia.orgwikipedia.org. Future research will focus on optimizing advanced ocular delivery systems to maximize its therapeutic benefits. The development of micronized suspension formulations has already shown promise for sustained intraocular treatment wikipedia.org. Further advancements could involve exploring various polymer-based sustained-release drug delivery (SRDD) technologies, such as injectable hydrogels or nanoemulsions, which are designed to provide prolonged drug concentrations, improve bioavailability, and reduce the frequency of administration guidetoimmunopharmacology.orgnih.govunil.chnih.gov. These systems aim to overcome physiological ocular barriers and maintain therapeutic levels over extended periods, thereby improving patient compliance and long-term disease control for compounds like IMS2186 nih.govnih.gov.

Q & A

Q. What is the primary mechanism of action of IMS2186 in inhibiting cell proliferation?

IMS2186 induces G2/M phase cell cycle arrest , leading to anti-proliferative and anti-angiogenic effects. This mechanism was demonstrated using AlamarBlue assays and microscopy to quantify reduced cell migration and altered morphology at concentrations up to 3.3 μM . To validate this, researchers should employ flow cytometry for cell cycle profiling and Western blotting to assess cyclin-dependent kinase (CDK) or checkpoint regulator expression.

Q. Which experimental models are suitable for studying IMS2186’s anti-angiogenic effects?

In vitro models using endothelial cell lines (e.g., HUVECs) for migration assays (as shown in Figure 1 of ) and in vivo choroidal neovascularization (CNV) models are standard. Key parameters include:

  • Cell migration : Quantified via transwell assays with AlamarBlue staining.
  • Lesion reduction : Measured using fluorescein angiography in animal models . Ensure controls (e.g., untreated and α-MCP1Fab groups) are included to isolate IMS2186-specific effects .

Q. How should researchers design dose-response experiments for IMS2186?

Use a gradient of concentrations (e.g., 0.1–3.3 μM) to establish EC50 values. Include triplicate samples and statistical error bars (e.g., standard deviation) to assess reproducibility. Dose optimization should account for cell type variability, as evidenced by differential migration inhibition across concentrations in .

Advanced Research Questions

Q. How can contradictions in IMS2186’s efficacy across cell lines be resolved?

Contradictions may arise from variations in cell cycle checkpoint regulation or drug uptake efficiency. To address this:

  • Perform comparative transcriptomics to identify resistance-associated genes.
  • Use isogenic cell lines (e.g., wild-type vs. p53-mutant) to isolate genetic factors.
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What methodological strategies optimize IMS2186’s anti-CNV effects while minimizing toxicity?

  • Combination therapy : Pair IMS2186 with α-MCP1Fab (0.5 μg/ml) to enhance efficacy, as shown in .
  • Toxicity screening : Use live/dead assays (e.g., propidium iodide staining) and intraocular pressure monitoring in animal models.
  • Pharmacokinetic profiling : Measure aqueous humor drug levels post-administration to adjust dosing intervals .

Q. How should researchers analyze conflicting data from migration assays and gene expression profiles?

  • Apply triangulation : Cross-validate results using multiple methods (e.g., qPCR for gene expression, scratch assays for migration).
  • Conduct sensitivity analysis to identify outlier data points and potential experimental artifacts.
  • Reference qualitative research principles to iteratively reinterpret data in context .

Q. What frameworks guide the development of novel research questions about IMS2186’s long-term effects?

  • PICO Framework : Define Population (specific cell types), Intervention (IMS2186 dosage), Comparison (control/combination groups), and Outcomes (cell cycle arrest duration).
  • Iterative refinement : Revisit research questions after preliminary data collection, as suggested in .
  • Use systematic reviews to identify gaps in existing literature (e.g., long-term cytotoxicity studies) .

Methodological Best Practices

  • Data presentation : Follow guidelines from the International Journal of Electrochemical Science ():
    • Include raw data tables in appendices, with processed data (e.g., normalized migration counts) in the main text.
    • Use error bars and p-values to indicate statistical significance.
  • Ethical compliance : Adhere to protocols for animal studies and cytotoxicity testing, as outlined in .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one
Reactant of Route 2
Reactant of Route 2
3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.